1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide
Overview
Description
1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide is a heterocyclic organic compound that features a pyridinium ion linked to a thienyl group through an oxoethyl bridge. The presence of bromine and iodine atoms in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-thiophene and pyridine.
Reaction Conditions: The 3-bromo-2-thiophene undergoes a reaction with an oxoethylating agent to form 2-(3-bromo-2-thienyl)-2-oxoethyl intermediate.
Pyridinium Formation: The intermediate is then reacted with pyridine in the presence of an iodinating agent to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thienyl ring.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide involves its interaction with molecular targets through its pyridinium and thienyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide include:
2-Bromo-3-thiophenecarboxaldehyde: Similar thienyl structure but different functional groups.
3-Bromo-2-thienylmethanol: Contains a hydroxyl group instead of an oxoethyl bridge.
1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)quinolinium iodide: Similar structure but with a quinolinium ion instead of pyridinium.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(3-bromothiophen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrNOS.HI/c12-9-4-7-15-11(9)10(14)8-13-5-2-1-3-6-13;/h1-7H,8H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCMMMQJRNHSLI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=CS2)Br.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrINOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321392-01-2 | |
Record name | Pyridinium, 1-[2-(3-bromo-2-thienyl)-2-oxoethyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321392-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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